molecular formula C7H9BrN2O2 B15318409 2,3-Diaminobenzoic acid hydrobromide

2,3-Diaminobenzoic acid hydrobromide

Cat. No.: B15318409
M. Wt: 233.06 g/mol
InChI Key: IGSUMTWHTBRRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminobenzoic acid hydrobromide (CAS 603-81-6) is a derivative of 2,3-diaminobenzoic acid (DBA), where the carboxylic acid group is likely neutralized by hydrobromic acid (HBr) to form a hydrobromide salt. While the provided evidence primarily focuses on the free acid form, key properties of the parent compound include:

  • Molecular formula: C₇H₈N₂O₂ (free acid)
  • Molecular weight: 152.15 g/mol
  • Appearance: Dark brown to very dark brown crystalline powder
  • Melting point: 323–324.5°C (free acid)
  • Applications: Used in pharmaceutical research, particularly as a benzimidazole derivative for antimicrobial applications .

However, its synthesis likely involves neutralizing 2,3-DBA with HBr to enhance solubility or stability for specific applications.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

2,3-diaminobenzoic acid;hydrobromide

InChI

InChI=1S/C7H8N2O2.BrH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H

InChI Key

IGSUMTWHTBRRQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzoic acid hydrobromide typically involves the reduction of 2,3-dinitrobenzoic acid. The reduction can be carried out using different methods, such as:

Industrial Production Methods: In industrial settings, the catalytic hydrogenation method is often preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

2,3-Diaminobenzoic Acid vs. 3,4-Diaminobenzoic Acid

Property 2,3-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid
CAS Number 603-81-6 619-05-6
Molecular Formula C₇H₈N₂O₂ C₇H₈N₂O₂
Physical Appearance Dark brown crystalline powder Grey-brown crystalline powder
Melting Point 323–324.5°C Not explicitly reported; decomposes at >250°C
Solubility Limited data; likely similar to 3,4-isomer Sparingly soluble in cold water/alcohols; soluble in hot water
Synthesis Photochemical carboxylation of CO₂ under base-free conditions Conventional organic synthesis (e.g., reduction of nitro precursors)
Applications Antimicrobial research Permanent hair dye (up to 1% concentration)
Toxicity Skin/eye irritant; hazardous upon inhalation Classified as a hair dye component with regulated use

Other Isomers

  • 2,4-Diaminobenzoic Acid: Limited data in evidence; structural similarity may confer applications in coordination chemistry.

Data Tables

Table 2: Commercial Availability and Pricing

Compound Purity Price (10g) Supplier
2,3-Diaminobenzoic Acid 95–99% €349–659 CymitQuimica, Acros Organics
3,4-Diaminobenzoic Acid ≥97% Not reported Thermo Scientific, MP Biomedicals

Functional Differences

  • Pharmaceutical Potential: 2,3-DBA’s benzimidazole backbone is critical for antimicrobial activity , whereas 3,4-DBA’s electron-rich structure suits oxidative hair dye formulations .
  • Safety Profiles : 2,3-DBA requires stringent handling (PPE, ventilation) due to acute toxicity risks , while 3,4-DBA’s regulated use in cosmetics reflects lower acute hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.